

Comprehensive Spectroscopic Profile: (3,4-Dimethylphenyl)methylamine

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Compound of Interest

Compound Name: [(3,4-Dimethylphenyl)methyl]
(propyl)amine
CAS No.: 39190-97-1
Cat. No.: B13255018

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Technical Whitepaper | Version 1.0[1] Executive Summary & Molecular Identity

(3,4-Dimethylphenyl)methylamine (CAS: 102-48-7), also known as 3,4-dimethylbenzylamine, is a critical building block in the synthesis of pharmaceutical agents, particularly in the development of G-protein coupled receptor (GPCR) ligands and antimicrobial agents. Its structural integrity is defined by the 3,4-disubstituted xylene core and the reactive primary benzylic amine.

This guide provides a definitive spectroscopic atlas for this molecule, distinguishing it from its structural isomers (e.g., 2,4-dimethyl or 2,6-dimethyl analogs) through rigorous MS, IR, and NMR analysis.

Physicochemical Profile

Property	Specification
IUPAC Name	(3,4-Dimethylphenyl)methanamine
Common Synonyms	3,4-Dimethylbenzylamine; 3,4-Xylylamine
CAS Number	102-48-7
Molecular Formula	C
	H
	N
Molecular Weight	135.21 g/mol
Physical State	Colorless to pale yellow liquid
Boiling Point	~218 °C (Predicted)
Solubility	Soluble in EtOH, CHCl ₃
	, DMSO; sparingly soluble in H ₂ O

Mass Spectrometry (MS) Profiling

Methodology: Electron Ionization (EI), 70 eV.

The mass spectrum of (3,4-Dimethylphenyl)methylamine is characterized by a stable molecular ion and a fragmentation pattern dominated by benzylic cleavage. Understanding these pathways is essential for identifying this moiety in complex metabolic mixtures.

Fragmentation Logic

- Molecular Ion (M⁺): Observed at m/z 135. The aromatic ring stabilizes the radical cation, resulting in a distinct, though not necessarily base, peak.
- Base Peak (m/z 134): The loss of a hydrogen atom ([M-H]⁺)

) is favored to form a resonance-stabilized iminium ion.

- Tropylium Formation (m/z 105/119): Loss of the amine group (as NH

or NH

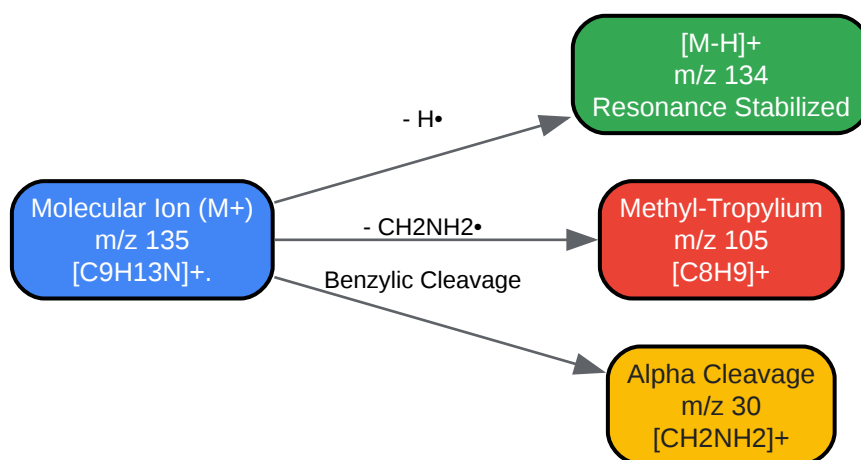
) typically yields a methyl-substituted tropylium ion.

- Alpha-Cleavage (m/z 30): A characteristic amine fragment (CH

=NH

) may appear, though often with lower intensity in benzylic systems compared to aliphatic amines.

Fragmentation Pathway Diagram



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Figure 1: Proposed EI-MS fragmentation pathway for (3,4-Dimethylphenyl)methylamine.

Infrared (IR) Spectroscopy

Methodology: FTIR (Liquid Film / ATR).

The IR spectrum serves as a rapid "fingerprint" identification tool. The primary amine doublet and the specific substitution pattern of the aromatic ring are the diagnostic features.

Frequency (cm)	Functional Group	Vibrational Mode	Diagnostic Note
3350 - 3280	Primary Amine (-NH)	N-H Stretch	Typically appears as a weak doublet or broadened band.
3050 - 3000	Aromatic Ring	C-H Stretch	Weak intensity, characteristic of sp C-H.
2960 - 2850	Alkyl (Methyl/Methylene)	C-H Stretch	Strong intensity due to two -CH groups and one -CH -.
1600, 1500	Benzene Ring	C=C Ring Breathing	Diagnostic doublet for aromatic systems.
1250 - 1020	C-N Bond	C-N Stretch	Medium intensity; confirms amine attachment.
820 - 800	1,2,4-Trisubstituted Benzene	C-H Out-of-Plane Bending	Critical for distinguishing 3,4-substitution from 2,4- or 2,6-isomers.

Nuclear Magnetic Resonance (NMR) Characterization

Methodology: 300/400 MHz, Solvent: CDCl₃

, Internal Standard: TMS (

0.00).

NMR provides the most definitive structural proof. The 3,4-dimethyl substitution pattern creates a specific ABX-like aromatic region (or simplified multiplets depending on field strength).

H NMR Data (Proton)

Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
7.05 - 7.15	Multiplet (m)	3H	Ar-H (C2, C5, C6)	Overlapping aromatic signals. The proton at C2 is often slightly deshielded due to inductive effects.
3.78	Singlet (s)	2H	Ar-CH -NH	Characteristic benzylic shift. Sharp singlet confirms no adjacent protons on the ring carbon.
2.24 - 2.26	Singlet(s)	6H	Ar-CH	Two methyl groups. May appear as two closely spaced singlets or one overlapping signal depending on resolution.
1.50	Broad Singlet (br s)	2H	-NH	Exchangeable. Chemical shift varies with concentration and water content.

C NMR Data (Carbon)

Shift (ppm)	Carbon Type	Assignment
140.5	Quaternary	C1 (Ipso to CH NH)
136.8, 135.2	Quaternary	C3, C4 (Ipso to Methyls)
129.9, 128.5, 124.8	Methine (CH)	C2, C5, C6 (Aromatic CH)
46.3	Methylene (CH)	Ar-CH -NH
19.5, 19.1	Methyl (CH)	Ar-CH

> Note: Chemical shifts are referenced to CDCl₃

triplet at 77.16 ppm. Small variations (0.1 ppm) may occur due to concentration effects.

Experimental Protocols

Protocol: Analytical Sample Preparation

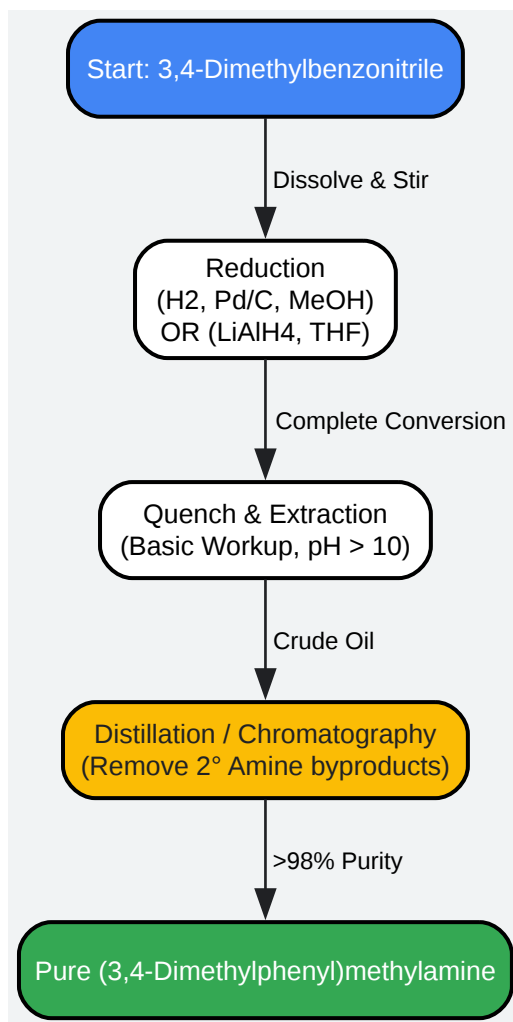
To ensure reproducibility in spectral data, follow this standardized preparation protocol.

- NMR Sample:
 - Dissolve 10-15 mg of the amine in 0.6 mL of CDCl₃ (containing 0.03% TMS).

- Critical Step: Ensure the sample is free of paramagnetic impurities (e.g., metal catalyst residues) by filtering through a 0.2 μm PTFE syringe filter if necessary.
- Self-Validation: Check the TMS peak width at half-height; it should be <0.5 Hz for a well-shimmed magnet.
- IR Sample:
 - Place 1 drop of neat liquid on the ATR diamond crystal.
 - Acquire 16 scans at 4 cm⁻¹ resolution.
 - Cleaning: Clean crystal with isopropanol immediately after use to prevent amine salt formation with atmospheric CO₂.

Synthesis Workflow (Reference Standard Preparation)

If a commercial standard is unavailable, the reduction of 3,4-dimethylbenzotrile is the preferred route for generating high-purity material for spectral referencing.



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Figure 2: Synthesis workflow for generating analytical reference material.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Benzenemethanamine, 3,4-dimethyl-. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
- PubChem. Compound Summary: (3,4-Dimethylphenyl)methanamine. National Library of Medicine. [\[Link\]](#)[1]

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Sources

- [1. PubChemLite - 3,4-dimethylbenzylamine \(C9H13N\) \[pubchemlite.lcsb.uni.lu\]](#)
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